molecular formula C22H30N6O2 B611671 维萨托利莫德 CAS No. 1228585-88-3

维萨托利莫德

货号: B611671
CAS 编号: 1228585-88-3
分子量: 410.5 g/mol
InChI 键: VFOKSTCIRGDTBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vesatolimod is an antiviral drug developed by Gilead Sciences. It acts as a potent and selective agonist of Toll-like receptor 7 (TLR7), a receptor involved in the regulation of the immune system. Vesatolimod is used to stimulate the immune system, enhancing its ability to combat chronic viral infections such as Hepatitis B and HIV/AIDS .

科学研究应用

HIV Treatment

Vesatolimod has been investigated as part of HIV treatment strategies, particularly in studies aimed at achieving sustained viral remission without continuous antiretroviral therapy.

  • Phase 1 Clinical Trials : A double-blind, placebo-controlled trial involving 48 participants demonstrated that vesatolimod could be safely administered at doses ranging from 1 to 12 mg. The study observed transient immune responses and no serious adverse events associated with the drug . The primary endpoint was to evaluate changes in plasma HIV-1 RNA levels, with secondary objectives focusing on pharmacokinetics and immunologic activity .
  • Efficacy in Non-Human Primates : In studies with simian immunodeficiency virus (SIV)-infected rhesus macaques, vesatolimod led to sustained viral remission when combined with anti-envelope antibodies or therapeutic vaccines. This suggests its potential role in HIV cure strategies .

Hepatitis B Treatment

Vesatolimod is also being explored for its effects on chronic hepatitis B virus infection.

  • Phase II Trials : In a randomized controlled study involving 162 patients with chronic hepatitis B, vesatolimod was administered in doses of 1, 2, or 4 mg weekly for up to 12 weeks. While the drug was well-tolerated and induced immune responses (notably ISG15), it did not result in significant declines in hepatitis B surface antigen (HBsAg) levels . This indicates that while vesatolimod can stimulate the immune system, its direct antiviral efficacy may be limited.
  • Safety Profile : Across multiple studies, vesatolimod has shown a favorable safety profile with mild to moderate adverse events such as fatigue and headache being common but transient .

Summary of Clinical Findings

The following table summarizes key findings from various clinical trials involving vesatolimod:

Study TypeConditionParticipantsDosageKey Findings
Phase 1HIV481-12 mgSafe; transient immune response; no serious adverse events
Phase IIHepatitis B1621-4 mg weeklySafe; mild AEs; no significant HBsAg decline
Non-Human PrimatesSIVN/AN/ASustained viral remission observed with combination therapies

作用机制

维沙托利莫德通过作为Toll样受体7 (TLR7) 的激动剂发挥作用。与TLR7结合后,它激活受体,导致细胞因子和干扰素的产生。这些分子在免疫反应中发挥着至关重要的作用,增强了机体抵抗病毒感染的能力。 TLR7的激活也导致树突状细胞和自然杀伤细胞的刺激,进一步增强免疫反应 .

类似化合物:

    伊米喹莫德: 另一种用于治疗某些病毒感染和皮肤病的TLR7激动剂。

    莫托利莫德: 一种具有类似免疫调节特性的TLR8激动剂。

比较:

生化分析

Biochemical Properties

Vesatolimod interacts with the Toll-like receptor 7 (TLR7) in the immune system . TLR7 is a receptor that plays a crucial role in the innate immune system and inflammation . Vesatolimod, as an agonist of TLR7, can stimulate the immune response, which can enhance the body’s ability to fight against chronic viral infections .

Cellular Effects

Vesatolimod has been shown to induce immune cell activation and decrease the amount of cell-associated simian immunodeficiency virus (SIV) DNA in ART-suppressed, chronically SIV-infected rhesus macaques . It also leads to sustained viral remission in some non-human primates when combined with anti-envelope antibodies or therapeutic vaccines .

Molecular Mechanism

The molecular mechanism of Vesatolimod involves its action as a potent and selective agonist of Toll-like receptor 7 (TLR7) . TLR7 is a receptor involved in the regulation of the immune system. By acting on this receptor, Vesatolimod can stimulate the immune system, enhancing its ability to combat chronic viral infections .

Temporal Effects in Laboratory Settings

In laboratory settings, Vesatolimod has been associated with induction of immune cell activation, decreases in intact proviral DNA during ART, and a modest increase in time to rebound after ART was interrupted . The delayed viral rebound was predicted by the lower intact proviral DNA at the end of Vesatolimod treatment .

Dosage Effects in Animal Models

In animal models, Vesatolimod has shown significant alleviation of clinical symptoms of Experimental autoimmune encephalomyelitis (EAE) from day 18 post-immunization . It also decreased the expression levels of inflammatory cytokines in peripheral blood .

Metabolic Pathways

Vesatolimod is involved in pro-inflammatory tryptophan metabolism and protein synthesis-related pathways . These pathways were enriched after Vesatolimod treatment .

Transport and Distribution

Given that it is an orally administered drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.

准备方法

合成路线和反应条件: 维沙托利莫德的合成涉及多个步骤,包括核心结构的形成和随后的功能化。主要步骤包括:

  • 形成蝶啶酮核心。
  • 引入丁氧基。
  • 将吡咯烷-1-基甲基连接到苯环上。

工业生产方法: 维沙托利莫德的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及:

化学反应分析

反应类型: 维沙托利莫德会发生各种化学反应,包括:

    氧化: 维沙托利莫德可以在特定条件下被氧化,形成氧化衍生物。

    还原: 还原反应可用于修饰分子内的特定官能团。

    取代: 取代反应用于引入或替换官能团。

常用试剂和条件:

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化锂铝等还原剂。

    取代: 在受控条件下使用卤素和亲核试剂等试剂。

主要产品: 这些反应形成的主要产品包括具有修饰官能团的各种维沙托利莫德衍生物,这些衍生物可用于进一步研究和开发 .

相似化合物的比较

    Imiquimod: Another TLR7 agonist used for the treatment of certain viral infections and skin conditions.

    Motolimod: A TLR8 agonist with similar immune-modulating properties.

Comparison:

生物活性

Vesatolimod, also known as GS-9620, is an investigational oral compound classified as a Toll-Like Receptor 7 (TLR7) agonist. It has garnered significant attention for its potential to modulate immune responses, particularly in the context of HIV treatment and research. This article delves into the biological activity of vesatolimod, highlighting its mechanisms of action, clinical findings, and implications for future therapeutic strategies.

Vesatolimod functions by activating TLR7, which is predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells. Upon activation, TLR7 triggers a cascade of immune responses, including:

  • Induction of Cytokines : Vesatolimod stimulates the production of various cytokines, notably type I interferons such as interferon-alpha (IFN-α), which play a crucial role in antiviral immunity.
  • Activation of Immune Cells : The compound enhances the activation of natural killer (NK) cells, phagocytic cells, and T cells, contributing to a robust immune response against pathogens.
  • Latency-Reversing Potential : Vesatolimod has been investigated for its ability to reactivate latent HIV reservoirs, potentially allowing for increased viral visibility to antiretroviral therapy (ART) .

Phase Ib Study

A pivotal Phase Ib study evaluated the safety and biological activity of vesatolimod in adults living with HIV-1. Key findings include:

  • Study Design : The trial was double-blind and placebo-controlled, involving 48 participants randomized to receive either vesatolimod or placebo.
  • Dosage and Administration : Participants received escalating doses of vesatolimod (1-12 mg) every other week.
  • Safety Profile : Vesatolimod was generally well tolerated with no serious adverse events related to the drug. Notably, there were no significant changes in plasma HIV-1 RNA levels compared to placebo .

Immune Response Assessment

The study assessed immunological parameters following vesatolimod administration:

  • Cytokine Levels : There were significant increases in cytokines such as IP-10 and IL-1RA after dosing. Specifically, a 6 mg dose resulted in over a 3.9-fold increase in IP-10 levels compared to baseline .
  • Interferon-Stimulated Gene Expression : Enhanced expression of interferon-stimulated genes (ISGs) was observed, indicating a strong immune activation response correlating with higher doses of vesatolimod .

Non-Human Primate Studies

Research involving SIV-infected macaques provided further insights into vesatolimod's biological activity:

  • Viral Reactivation : Administration of vesatolimod led to transient increases in plasma SIV RNA ("blips") but also indicated potential reductions in viral DNA levels within peripheral blood mononuclear cells (PBMCs) .
  • Immune Cell Activation : The treatment resulted in notable activation of both innate and adaptive immune cell populations. Specific ISGs such as ISG15, IFI27, and MX2 showed substantial upregulation post-treatment .

Table 1: Summary of Clinical Findings from Vesatolimod Studies

Study TypeKey FindingsNotes
Phase Ib StudyWell tolerated; no serious adverse eventsNo significant change in plasma HIV RNA
Immune ResponseIncreased cytokines (IP-10, IL-1RA)Correlated with dose escalation
Non-Human Primate StudyTransient SIV RNA increases; reduced vDNA levelsSuggests dual action on viral reactivation

Case Study 1: HIV Controllers

In a study involving HIV controllers—individuals who maintain viral suppression without ART—vesatolimod demonstrated a modest increase in time to viral rebound and a decrease in intact proviral DNA. These findings suggest that vesatolimod may enhance the immunologic control of HIV in these patients .

Case Study 2: Macaque Model

In SIV-infected macaques treated with vesatolimod, researchers observed that two out of nine animals did not experience measurable virologic rebound after stopping ART following multiple doses of the TLR7 agonist. This highlights the potential for vesatolimod to contribute to sustained viral remission .

属性

IUPAC Name

4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKSTCIRGDTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153741
Record name GS-9620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228585-88-3
Record name Vesatolimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vesatolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GS-9620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESATOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vesatolimod
Reactant of Route 2
Reactant of Route 2
Vesatolimod
Reactant of Route 3
Reactant of Route 3
Vesatolimod
Reactant of Route 4
Vesatolimod
Reactant of Route 5
Reactant of Route 5
Vesatolimod
Reactant of Route 6
Vesatolimod

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。